

Application Notes and Protocols for Rediocide C in Mycobacterium tuberculosis Research

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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B15557578

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Introduction

Rediocide C is a diterpenoid isolated from the roots of the Thai medicinal plant *Trigonostemon reidioides*[1][2][3]. It has demonstrated potent in vitro activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis. These application notes provide a summary of the available data on **Rediocide C**'s anti-mycobacterial activity and offer detailed, generalized protocols for its study. As specific experimental details from the primary literature are limited, the provided protocols are based on established methodologies for testing anti-mycobacterial compounds and should be adapted as necessary.

Chemical Structure

Name: **Rediocide C** CAS Number: 677277-98-4 Molecular Formula: C₄₆H₅₄O₁₃ Molecular Weight: 814.9 g/mol

(Structure of **Rediocide C** can be found in chemical databases under its CAS number.)

Quantitative Data Summary

The following table summarizes the reported in vitro activity of **Rediocide C** against *Mycobacterium tuberculosis*.

Compound	Organism	Assay	Metric	Value	Reference
Rediocide C	Mycobacterium tuberculosis	In vitro	MIC	3.84 μ M	[1] [2]
Rediocide G	Mycobacterium tuberculosis	In vitro	MIC	3.84 μ M	[1] [2]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are generalized protocols for the evaluation of Rediocyte C's efficacy and toxicity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is based on the widely used microplate-based assays for determining the MIC of compounds against M. tuberculosis.

Materials:

- **Rediocide C** stock solution (in DMSO)
- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
- Sterile 96-well microplates
- Resazurin solution (0.02% w/v in sterile water) or other viability indicators
- Positive control drug (e.g., Isoniazid, Rifampicin)

- Negative control (DMSO)

Procedure:

- Preparation of Bacterial Inoculum:
 - Culture *M. tuberculosis* H37Rv in Middlebrook 7H9 broth until mid-log phase.
 - Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5×10^8 CFU/mL).
 - Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth.
- Preparation of Microplate:
 - Add 100 μ L of Middlebrook 7H9 broth to all wells of a 96-well plate.
 - Add 100 μ L of **Rediocide C** stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
 - Prepare similar serial dilutions for the positive control drug.
 - Include wells with broth and DMSO only (negative control) and wells with broth and bacteria only (growth control).
- Inoculation and Incubation:
 - Add 100 μ L of the diluted bacterial inoculum to each well, except for the broth-only wells.
 - Seal the plate and incubate at 37°C for 7-14 days.
- Determination of MIC:
 - After incubation, add 30 μ L of Resazurin solution to each well and incubate for another 24-48 hours.
 - A color change from blue to pink indicates bacterial growth.

- The MIC is defined as the lowest concentration of **Rediocide C** that prevents this color change.

Protocol 2: Cytotoxicity Assay against Mammalian Cells

This protocol describes a method to assess the toxicity of **Rediocide C** against a mammalian cell line, which is crucial for determining its selectivity index.

Materials:

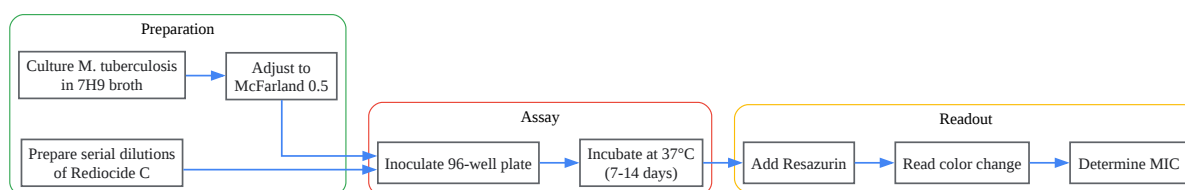
- **Rediocide C** stock solution (in DMSO)
- Mammalian cell line (e.g., Vero, THP-1, or L929 mouse fibroblasts[4])
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well microplates
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Addition:
 - Prepare serial dilutions of **Rediocide C** in complete medium.
 - Remove the old medium from the wells and add 100 μ L of the compound dilutions.

- Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Assay:
 - Add 10 µL of MTT solution to each well and incubate for 4 hours.
 - Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability compared to the vehicle control.
 - Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
 - The Selectivity Index (SI) can be calculated as IC₅₀ / MIC. A higher SI value is desirable.

Visualizations



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Caption: Workflow for MIC determination of **Rediocide C**.



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Caption: Workflow for cytotoxicity assessment of **Rediocide C**.

Further Research Directions

Currently, there is a lack of publicly available data on the following aspects of **Rediocide C**, which represent important areas for future research:

- Minimum Bactericidal Concentration (MBC): To determine if **Rediocide C** is bacteriostatic or bactericidal.
- Mechanism of Action: Studies to identify the molecular target of **Rediocide C** in *M. tuberculosis*.
- In Vivo Efficacy: Evaluation of **Rediocide C** in animal models of tuberculosis to assess its therapeutic potential.
- Drug Combination Studies: Investigating potential synergistic or antagonistic interactions with existing anti-tuberculosis drugs.
- Activity against Drug-Resistant Strains: Assessing the efficacy of **Rediocide C** against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *M. tuberculosis*.

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